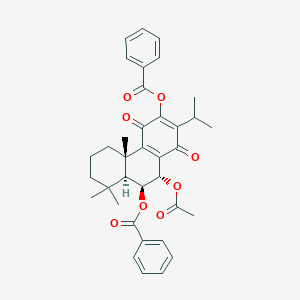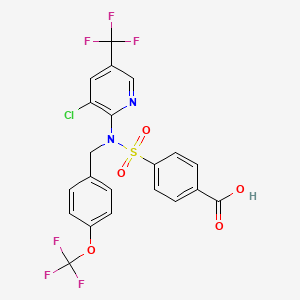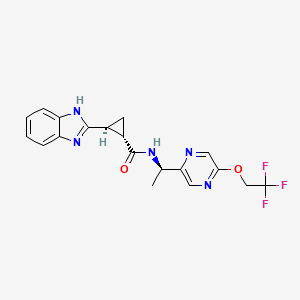
S-acetyl-PEG4-Propargyl
Vue d'ensemble
Description
S-acetyl-PEG4-Propargyl is a PEG-based PROTAC linker . It contains a sulfur acetyl group and a propargyl moiety . The sulfur acetyl group can be deprotected to produce a thiol compound . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The synthesis of propargyl derivatives has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Molecular Structure Analysis
The molecular formula of S-acetyl-PEG4-Propargyl is C13H22O5S . It has a molecular weight of 290.38 g/mol . The IUPAC name is S - [2- [2- [2- (2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate .Chemical Reactions Analysis
The propargyl group in S-acetyl-PEG4-Propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of the broader field of propargylation reactions, which have been used extensively in the synthesis and functionalization of more complex building blocks and intermediates .Physical And Chemical Properties Analysis
S-acetyl-PEG4-Propargyl has a molecular weight of 290.38 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 14 . Its exact mass and monoisotopic mass are 290.11879497 g/mol . The topological polar surface area is 79.3 Ų .Applications De Recherche Scientifique
Drug Development
“S-acetyl-PEG4-Propargyl” serves as a versatile linker in drug conjugates due to its reactive propargyl group. It can be used to attach drugs to targeting molecules or carriers, enhancing the delivery and specificity of therapeutic agents. The sulfur acetyl group can be deprotected to produce a thiol compound, which is often used in the synthesis of drug conjugates .
Bioconjugation
This compound is instrumental in bioconjugation techniques, particularly in “click chemistry.” The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition to yield a stable triazole linkage. This reaction is highly valued for its efficiency and specificity in attaching various biomolecules to one another or to surfaces .
Polymer and Materials Science
In polymer science, “S-acetyl-PEG4-Propargyl” is used to synthesize propargyl-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives are key in creating materials with diverse functional groups, which can lead to novel materials with specific properties for industrial applications .
Synthetic Chemistry
The propargyl group is a highly versatile moiety in synthetic chemistry. It opens up new synthetic pathways for the elaboration of small-molecule building blocks into more complex structures. Propargylation reactions often serve as strategic steps in reaction sequences leading to elaborate synthetic targets .
Nanotechnology
In nanotechnology, “S-acetyl-PEG4-Propargyl” can be used to modify the surface of nanoparticles. This modification can improve the solubility, biocompatibility, and targeted delivery of nanoparticles, which is crucial for applications like drug delivery and diagnostics .
Tissue Engineering
The compound’s ability to form stable linkages makes it suitable for designing scaffolds in tissue engineering. It can be used to cross-link peptides or proteins, creating a three-dimensional matrix that supports cell growth and tissue formation .
Diagnostic Agents
“S-acetyl-PEG4-Propargyl” can be used to conjugate diagnostic agents to targeting ligands or antibodies. This enhances the agents’ ability to home in on specific tissues or cells, improving the accuracy of diagnostic imaging techniques .
Therapeutic Agents
The compound’s biocompatibility and reactivity make it an excellent choice for developing therapeutic agents. It can be used to create prodrugs that are activated in specific environments or to attach therapeutic molecules to carriers that target diseased cells .
Mécanisme D'action
Target of Action
S-acetyl-PEG4-Propargyl is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of S-acetyl-PEG4-Propargyl involves its interaction with its targets via a process known as Click Chemistry . The compound contains a sulfur acetyl group and a propargyl moiety . The sulfur acetyl group can be deprotected to produce a thiol compound . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by S-acetyl-PEG4-Propargyl are those involved in the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By selectively targeting proteins for degradation, S-acetyl-PEG4-Propargyl can influence the balance of proteins within the cell and thus affect various biochemical pathways .
Pharmacokinetics
The compound’s hydrophilic peg linker is known to increase the water solubility of the compounds in the aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of S-acetyl-PEG4-Propargyl is the selective degradation of target proteins . This can lead to changes in the cellular protein balance, potentially influencing various cellular processes .
Action Environment
The action environment of S-acetyl-PEG4-Propargyl can influence its efficacy and stability. For instance, the copper-catalyzed azide-alkyne Click Chemistry that it uses to interact with its targets requires a suitable environment . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with a certain water content .
Orientations Futures
S-acetyl-PEG4-Propargyl, as a PEG-based PROTAC linker, has potential applications in the development of new drugs through the PROTAC technology . Its ability to react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage makes it a valuable tool in drug development .
Propriétés
IUPAC Name |
S-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5S/c1-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19-13(2)14/h1H,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVXBDYSVBLUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-acetyl-PEG4-Propargyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)





![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)